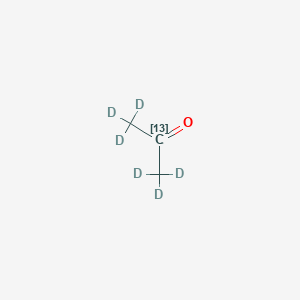

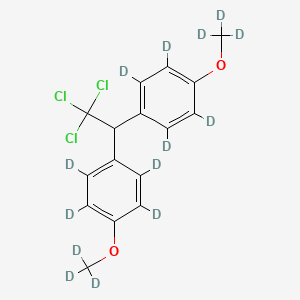

![molecular formula C39H34N4O6 B12057537 5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)

5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

benzofuran]-3,6-diyl diacetate, is a fluorescent zinc detection reagent. It is primarily used for the fluorimetric detection of zinc ions (Zn²⁺) after esterase hydrolysis . This compound has a molecular weight of 656.68 g/mol and a purity of over 90% .

Métodos De Preparación

ZnAF-1 DA is synthesized through a series of chemical reactions involving the attachment of N,N-bis(2-pyridylmethyl)ethylenediamine to a fluorescein derivative. The synthetic route typically involves the following steps:

Synthesis of the fluorescein derivative: The fluorescein derivative is prepared by reacting fluorescein with acetic anhydride to form the diacetate.

Attachment of the chelating unit: N,N-bis(2-pyridylmethyl)ethylenediamine is then attached to the fluorescein derivative through a series of condensation reactions.

Análisis De Reacciones Químicas

ZnAF-1 DA undergoes several types of chemical reactions, including:

Hydrolysis: The diacetate groups are hydrolyzed by esterases to release the active fluorescent compound.

Complexation: ZnAF-1 DA forms a complex with zinc ions (Zn²⁺), which results in a significant increase in fluorescence intensity.

Common reagents and conditions used in these reactions include:

Esterases: Enzymes that catalyze the hydrolysis of ester bonds.

Zinc ions (Zn²⁺): The target ions for detection.

The major product formed from these reactions is the fluorescent complex of ZnAF-1 DA with zinc ions, which emits fluorescence at a wavelength of 515 nm upon excitation at 492 nm .

Aplicaciones Científicas De Investigación

ZnAF-1 DA is widely used in scientific research for the detection and quantification of zinc ions in various biological and chemical systems. Some of its applications include:

Biological research: ZnAF-1 DA is used to study zinc ion dynamics in living cells and tissues.

Medical research: The compound is used to investigate the involvement of zinc in various diseases, including neurodegenerative disorders and cancer.

Industrial applications: ZnAF-1 DA is employed in the development of sensors and assays for zinc detection in environmental and industrial samples.

Mecanismo De Acción

The mechanism of action of ZnAF-1 DA involves the following steps:

Hydrolysis: The diacetate groups of ZnAF-1 DA are hydrolyzed by esterases, releasing the active fluorescent compound.

Complexation: The active compound binds to zinc ions (Zn²⁺) through the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit.

Fluorescence emission: Upon binding to zinc ions, the fluorescence intensity of the compound increases significantly, allowing for the detection and quantification of zinc ions.

Comparación Con Compuestos Similares

ZnAF-1 DA is part of a family of fluorescent zinc sensors that include ZnAF-1 and ZnAF-2F. These compounds share similar structures and mechanisms of action but differ in their sensitivity and selectivity for zinc ions . Some similar compounds include:

ZnAF-1: A fluorescein-based zinc sensor with a similar chelating unit.

ZnAF-2F: Another fluorescein-based zinc sensor with improved sensitivity and selectivity for zinc ions.

ZnAF-1 DA is unique in its ability to penetrate cell membranes and be hydrolyzed by intracellular esterases, making it particularly useful for studying zinc ion dynamics in living cells .

Propiedades

Fórmula molecular |

C39H34N4O6 |

|---|---|

Peso molecular |

654.7 g/mol |

Nombre IUPAC |

[7'-acetyloxy-5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-3-oxospiro[2-benzofuran-1,10'-9H-anthracene]-2'-yl] acetate |

InChI |

InChI=1S/C39H34N4O6/c1-25(44)47-32-10-13-35-27(20-32)19-28-21-33(48-26(2)45)11-14-36(28)39(35)37-12-9-29(22-34(37)38(46)49-39)42-17-18-43(23-30-7-3-5-15-40-30)24-31-8-4-6-16-41-31/h3-16,20-22,42H,17-19,23-24H2,1-2H3 |

Clave InChI |

UQDHNTDMIFUWBO-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C2)C=C(C=C4)OC(=O)C)C5=C(C=C(C=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)

![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)